![molecular formula C11H9ClHg B14287579 Chloro[(naphthalen-1-yl)methyl]mercury CAS No. 141305-31-9](/img/structure/B14287579.png)
Chloro[(naphthalen-1-yl)methyl]mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro[(naphthalen-1-yl)methyl]mercury is an organomercury compound that features a mercury atom bonded to a naphthalen-1-ylmethyl group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(naphthalen-1-yl)methyl]mercury typically involves the reaction of naphthalen-1-ylmethyl chloride with mercuric chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained in solid form and is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
Chloro[(naphthalen-1-yl)methyl]mercury undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury and potentially leading to the formation of different organomercury species.
Complexation Reactions: The compound can form complexes with various ligands, including phosphines, amines, and thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, sodium methoxide, and sodium thiolate. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Complexation Reactions: Ligands such as triphenylphosphine or ethylenediamine are used in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Substitution Reactions: Products include hydroxyl, alkoxy, or thiolate derivatives of the original compound.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the organomercury compound.
Complexation Reactions: Products are typically coordination complexes with the ligands used.
科学研究应用
Chloro[(naphthalen-1-yl)methyl]mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Chloro[(naphthalen-1-yl)methyl]mercury involves its ability to form strong bonds with various nucleophiles, including biological molecules such as proteins and nucleic acids. The mercury center can interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to undergo oxidation and reduction also plays a role in its reactivity and potential biological effects.
相似化合物的比较
Similar Compounds
Methylmercury Chloride: Similar in structure but with a methyl group instead of a naphthalen-1-ylmethyl group.
Phenylmercury Chloride: Contains a phenyl group instead of a naphthalen-1-ylmethyl group.
Ethylmercury Chloride: Features an ethyl group in place of the naphthalen-1-ylmethyl group.
Uniqueness
Chloro[(naphthalen-1-yl)methyl]mercury is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
141305-31-9 |
|---|---|
分子式 |
C11H9ClHg |
分子量 |
377.23 g/mol |
IUPAC 名称 |
chloro(naphthalen-1-ylmethyl)mercury |
InChI |
InChI=1S/C11H9.ClH.Hg/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-8H,1H2;1H;/q;;+1/p-1 |
InChI 键 |
UPIIMZKLNOVOLN-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


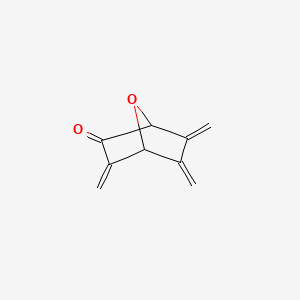
![7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14287505.png)

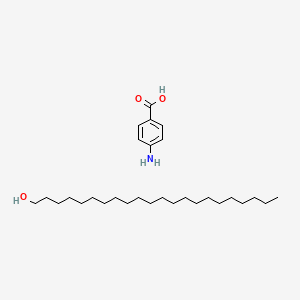

![Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate](/img/structure/B14287528.png)
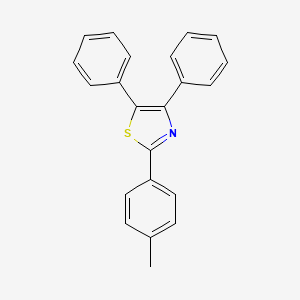

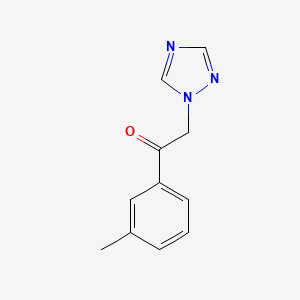

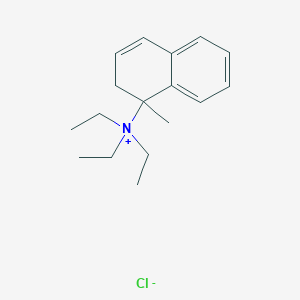
![Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-](/img/structure/B14287566.png)
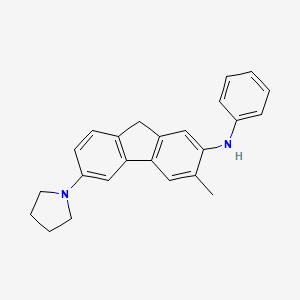
![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/structure/B14287574.png)
